molecular formula C10H10O2 B15207137 3(2H)-Benzofuranone, 2,5-dimethyl-

3(2H)-Benzofuranone, 2,5-dimethyl-

Cat. No.: B15207137
M. Wt: 162.18 g/mol
InChI Key: DQPPICLXWCIFKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 2,5-dimethyl- can be achieved through several methods. One common method involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars . This reaction typically requires heat and results in the formation of various flavor compounds, including 3(2H)-Benzofuranone, 2,5-dimethyl-.

Another method involves the use of biosynthetic pathways in fruits and plants. Enzymatic steps convert precursors into the desired compound . Industrial production often relies on chemical synthesis due to the higher yields and control over the reaction conditions .

Mechanism of Action

The mechanism by which 3(2H)-Benzofuranone, 2,5-dimethyl- exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . It also interacts with cellular pathways involved in oxidative stress response .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2,5-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H10O2/c1-6-3-4-9-8(5-6)10(11)7(2)12-9/h3-5,7H,1-2H3

InChI Key

DQPPICLXWCIFKG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C=CC(=C2)C

Origin of Product

United States

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